

5-Ethyl-2-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethyl-2-hydroxybenzaldehyde**

Cat. No.: **B1600150**

[Get Quote](#)

An In-Depth Technical Guide to **5-Ethyl-2-hydroxybenzaldehyde**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Ethyl-2-hydroxybenzaldehyde** (also known as 5-ethylsalicylaldehyde), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, robust synthesis protocols, and its significant potential as a scaffold in the design of novel therapeutic agents. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Profile and Physicochemical Properties

5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and ethyl groups. This specific arrangement of functional groups—an ortho-hydroxyaldehyde—makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and Schiff bases with significant biological activities.

The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	150.17 g/mol	[1] [2] [3]
CAS Number	52411-35-5	[1] [2] [4]
IUPAC Name	5-ethyl-2-hydroxybenzaldehyde	[2] [4]
Synonyms	5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol	[3]
Boiling Point	238.1 °C (at 760 mmHg)	
Density	1.134 g/cm ³	
Flash Point	97.2 °C	
Appearance	Not specified, typically a solid or oil	

Spectroscopic Characterization (Predicted)

Accurate characterization is the bedrock of chemical synthesis. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures of **5-Ethyl-2-hydroxybenzaldehyde** can be reliably predicted based on its structure and data from the parent compound, salicylaldehyde[\[5\]](#)[\[6\]](#)[\[7\]](#).

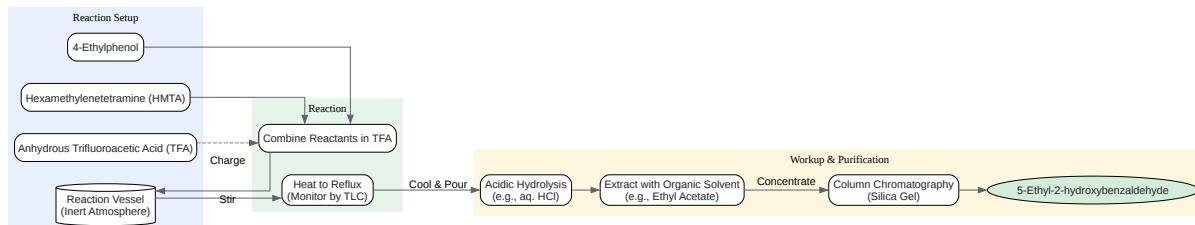
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
 - A highly deshielded singlet for the aldehyde proton (-CHO), typically found around δ 9.8-10.0 ppm.
 - A downfield singlet for the phenolic proton (-OH), often broad, appearing around δ 11.0 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group.
 - Three aromatic protons on the substituted ring, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.9-7.6 ppm region.

- A quartet representing the methylene protons (-CH₂-) of the ethyl group around δ 2.6 ppm.
- A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2 ppm.
- ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:
 - The aldehyde carbonyl carbon (~196 ppm).
 - Aromatic carbons, with the hydroxyl-bearing carbon (~161 ppm) and aldehyde-bearing carbon (~120 ppm) being notable.
 - Signals for the ethyl group's methylene (~28 ppm) and methyl (~15 ppm) carbons.
- FT-IR Spectroscopy: Infrared spectroscopy will reveal key functional groups:
 - A broad O-H stretching band from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹.
 - A strong C=O stretching vibration from the aldehyde carbonyl group, appearing around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde C=O stretch due to conjugation with the aromatic ring and intramolecular hydrogen bonding[7].
 - Aldehydic C-H stretching, often visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[7].
 - C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Synthesis of 5-Ethyl-2-hydroxybenzaldehyde

The synthesis of substituted salicylaldehydes relies on the ortho-formylation of phenols, an electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating and ortho-, para-directing group. To achieve the desired 2-hydroxy-5-ethyl substitution pattern, the starting material is 4-ethylphenol. The challenge lies in selectively introducing the formyl (-CHO) group at the ortho position relative to the hydroxyl group.

Two classical methods are viable: the Reimer-Tiemann reaction and the Duff reaction. The Duff reaction, particularly its modified versions, offers a robust and often more selective route for this specific transformation[1][8][9][10].


Recommended Protocol: Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The use of anhydrous trifluoroacetic acid (TFA) as the solvent has been shown to provide excellent yields and selectivity for the mono-formylation of 4-substituted phenols[9][10].

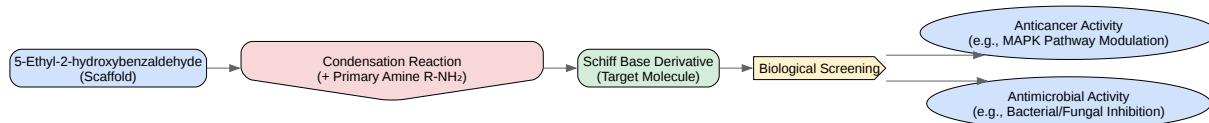
Causality of Experimental Choices:

- Starting Material: 4-ethylphenol is chosen because the ethyl group at the para-position directs the incoming electrophile (the formylating agent) to the available ortho-positions.
- Reagent: Hexamethylenetetramine (HMTA) serves as a stable, solid source of anhydrous formaldehyde, which ultimately forms the electrophilic iminium ion required for the formylation.
- Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) serves a dual role. It protonates HMTA to initiate the formation of the reactive electrophile and provides a polar, acidic medium to facilitate the electrophilic aromatic substitution. Its anhydrous nature prevents unwanted side reactions.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Ethyl-2-hydroxybenzaldehyde** via the modified Duff reaction.


Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 4-ethylphenol (1.0 eq) in anhydrous trifluoroacetic acid, add hexamethylenetetramine (1.0-1.2 eq) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reaction Execution:** Heat the resulting mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
- **Hydrolysis (Workup):** After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice containing aqueous hydrochloric acid (e.g., 4 M HCl). This step hydrolyzes the intermediate imine species to the final aldehyde product.

- Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
- Washing & Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filtered.
- Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Final purification is achieved by silica gel column chromatography to afford pure **5-Ethyl-2-hydroxybenzaldehyde**.

Applications in Drug Development & Medicinal Chemistry

The true value of **5-Ethyl-2-hydroxybenzaldehyde** lies in its function as a versatile molecular scaffold. The ortho-hydroxylaldehyde motif is a privileged structure for generating Schiff bases (imines) through condensation with primary amines. These Schiff bases and their subsequent metal complexes are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs[11][12][13].

[Click to download full resolution via product page](#)

Caption: Logical flow from the **5-Ethyl-2-hydroxybenzaldehyde** scaffold to potential therapeutic applications.

Role as a Precursor to Bioactive Schiff Bases

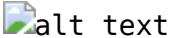
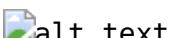
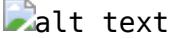
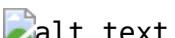
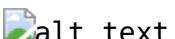
The reaction of **5-Ethyl-2-hydroxybenzaldehyde** with various substituted anilines, aminothiazoles, or other amine-containing moieties yields a library of Schiff base derivatives.

The resulting imine (-C=N-) linkage is crucial for the observed biological effects.

Biological Activity	Target Class	Relevant Findings from Salicylaldehyde Analogues	Source(s)
Anticancer	Cancer Cell Lines (MCF-7, A549, etc.)	Induction of apoptosis, disruption of mitochondrial membrane potential, and modulation of key signaling pathways.	[11][13][14]
Antimicrobial	Gram-positive & Gram-negative Bacteria, Fungi	Inhibition of microbial growth, with activity often enhanced upon complexation with metal ions.	[12][15]
Antioxidant	Free Radicals	Derivatives exhibit potential for scavenging free radicals, attributed in part to the phenolic hydroxyl group.	[16]

Potential Mechanism of Action: Anticancer Activity

For drug development professionals, understanding the mechanism of action is paramount. Research on Schiff bases derived from structurally similar 2-hydroxybenzaldehydes provides compelling evidence for their potential anticancer mechanisms. One key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer and controls cell proliferation, differentiation, and apoptosis[11][14].






Studies have shown that certain salicylaldehyde-derived Schiff bases can:

- Induce Apoptosis: Trigger programmed cell death in cancer cells, a primary goal of chemotherapy.
- Disrupt Mitochondrial Function: Cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
- Modulate Gene Expression: Alter the expression of genes within the MAPK pathway, upregulating pro-apoptotic genes and downregulating pro-survival genes. This suggests a targeted mechanism that could potentially overcome chemoresistance[11][14].

The ethyl group at the 5-position of the title compound can be leveraged to modulate lipophilicity and steric interactions within the target binding site, potentially fine-tuning the potency and selectivity of the resulting drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity	H302: Harmful if swallowed H332: Harmful if inhaled	alt text
Skin Irritation	H315: Causes skin irritation	alt text
Eye Irritation	H319: Causes serious eye irritation	alt text
Respiratory Irritation	H335: May cause respiratory irritation	alt text
Reproductive Toxicity	H360: May damage fertility or the unborn child	alt text
Aquatic Hazard	H411: Toxic to aquatic life with long lasting effects	alt text
Flammability	H227: Combustible liquid	No Pictogram

Data sourced from aggregated GHS information.[\[2\]](#)[\[17\]](#)

Handling Recommendations:

- Work in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Keep away from heat, sparks, and open flames.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.

- Recommended storage temperature is often 2-8°C to ensure long-term stability[3].

Conclusion

5-Ethyl-2-hydroxybenzaldehyde is more than a simple chemical; it is a strategic building block for the synthesis of complex molecules with significant therapeutic potential. Its well-defined synthesis, characterized by the selective ortho-formylation of 4-ethylphenol, provides a reliable source of this valuable intermediate. For researchers in drug discovery, its utility as a scaffold for generating libraries of Schiff bases offers a promising avenue for developing novel anticancer and antimicrobial agents, particularly through the modulation of critical cellular pathways like MAPK. A thorough understanding of its properties, synthesis, and potential applications is essential for unlocking its full potential in the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chemscene.com [chemscene.com]
- 4. 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. synarchive.com [synarchive.com]
- 9. lookchem.com [lookchem.com]

- 10. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 11. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. benchchem.com [benchchem.com]
- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [5-Ethyl-2-hydroxybenzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600150#5-ethyl-2-hydroxybenzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com